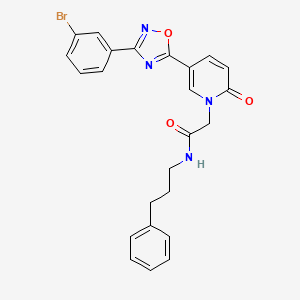

![molecular formula C21H27N3O4S B2594499 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide CAS No. 897619-17-9](/img/structure/B2594499.png)

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide” is a derivative of piperazine . Piperazine derivatives can exhibit a wide range of biological activity . N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in numerous methods . The title compound is obtained via a four-step protocol . The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure .Molecular Structure Analysis

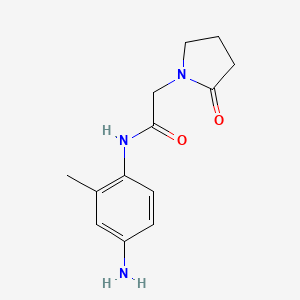

The molecular structure of this compound is complex. It includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a benzamide group . The compound also contains a methoxy group (OCH3) attached to the phenyl ring .Chemical Reactions Analysis

The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .Physical And Chemical Properties Analysis

The compound has a linear formula of C19H21N5O2 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.科学的研究の応用

Pharmacokinetics Modulation

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances. This compound, with its piperazine moiety, could be utilized to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals .

Antibacterial Activity

The structural motif of piperazine is found in compounds with a variety of biological activities, including antibacterial properties. This compound could be synthesized and tested for its efficacy against bacterial infections, potentially leading to the development of new antibiotics .

Neurodegenerative Disease Treatment

Piperazine rings are components in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compound could be explored as a therapeutic agent for these conditions, given its structural similarity to other piperazine-containing drugs .

Cancer Therapy

Compounds inhibiting the eukaryotic initiation factor 4A (eIF4A) have been found useful in cancer therapy. As an eIF4A inhibitor, this compound may have applications in treating various cancers, including those that are resistant to other forms of treatment .

Psychiatric Disorder Management

G protein-coupled receptors (GPCRs) play a significant role in psychiatric disorders. The compound’s potential interaction with GPCRs could be harnessed to develop new treatments for psychiatric conditions, including depression and schizophrenia .

Inflammation Reduction

The compound’s ability to inhibit eIF4A also suggests its utility in treating inflammatory conditions. By modulating protein synthesis, it could provide a novel approach to controlling inflammation and related diseases .

作用機序

Target of Action

The primary target of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide interacts with its target, the α1-AR, by binding to it . This compound showed a high affinity for α1-AR, with a Ki value in the nanomolar range . The binding of this compound to the receptor can lead to changes in the receptor’s activity, which can result in various physiological effects .

Biochemical Pathways

The interaction of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide with α1-AR can affect various biochemical pathways. The primary function of α1-AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the modulation of α1-AR activity by this compound can potentially influence these physiological processes .

Pharmacokinetics

The pharmacokinetic properties of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, have identified this compound as a promising lead compound .

Result of Action

The molecular and cellular effects of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide’s action are primarily related to its interaction with α1-AR . By binding to and modulating the activity of these receptors, this compound can influence various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-17-5-3-4-6-20(17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)18-7-9-19(28-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORFJQNKWXWPQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

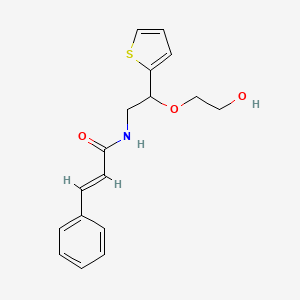

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2594418.png)

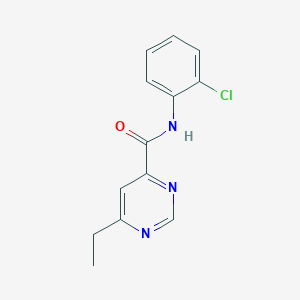

![N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2594420.png)

![(Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide](/img/structure/B2594422.png)

![4-methyl-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2594425.png)

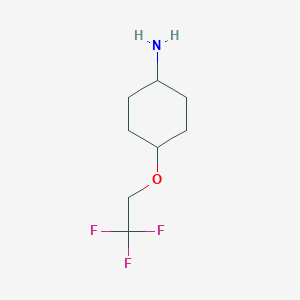

![4-[6-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2594426.png)

![{7-[(Difluoromethyl)sulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl}methanol](/img/structure/B2594430.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594433.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2594435.png)

![N-(2-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2594436.png)